2,4-dichloro-N-(5-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide
Description
Properties
IUPAC Name |
2,4-dichloro-N-[5-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11Cl2FN4O2S2/c18-9-1-6-12(13(19)7-9)15(26)22-16-23-24-17(28-16)27-8-14(25)21-11-4-2-10(20)3-5-11/h1-7H,8H2,(H,21,25)(H,22,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEAYCZDBAZTDHC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)CSC2=NN=C(S2)NC(=O)C3=C(C=C(C=C3)Cl)Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11Cl2FN4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dichloro-N-(5-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide typically involves multiple steps, starting from commercially available precursorsThe reaction conditions often require the use of catalysts, such as Lewis acids, and may involve heating under reflux to achieve the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and minimize by-products. Techniques such as ultrasonic irradiation and the use of solid acid catalysts have been explored to enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
2,4-dichloro-N-(5-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro or carbonyl groups, leading to the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can replace the chloro or fluoro groups with other nucleophiles, such as amines or thiols
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions may vary, but typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while nucleophilic substitution can produce a variety of substituted benzamides .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 2,4-dichloro-N-(5-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation . Additionally, it may interact with cellular pathways involved in cell proliferation and apoptosis, contributing to its potential therapeutic effects .
Comparison with Similar Compounds
Key Observations:
- Thioether vs. Thione : Unlike tautomerizing thione-containing analogs (e.g., compounds in ), the thioether linkage in the target compound provides stability against tautomerization, which may influence bioavailability .
- Hybrid Systems: Compounds like N-(5-(cyanomethyl)-1,3,4-thiadiazol-2-yl)benzamide () introduce cyanomethyl groups, increasing polarity and insecticidal activity, whereas the target compound’s fluorophenylacetamide side chain may optimize pharmacokinetics .
Physicochemical Properties
- Spectroscopic Signatures : The IR spectrum of the target compound would display ν(C=O) at ~1660–1680 cm⁻¹ (amide I band) and ν(N–H) at ~3150–3300 cm⁻¹, consistent with analogs in . Absence of ν(S–H) (~2500–2600 cm⁻¹) confirms the thioether linkage over thiol tautomers .
- Solubility : The dichloro and fluorophenyl groups likely reduce aqueous solubility compared to methoxy or methyl-substituted analogs (e.g., ), necessitating formulation enhancements for in vivo applications.
Biological Activity
The compound 2,4-dichloro-N-(5-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide is a novel chemical entity that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by relevant data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 393.26 g/mol. The structure features a thiadiazole ring, which is known for its diverse biological activities, including antimicrobial and anticancer properties. The presence of halogen atoms and functional groups such as amines and carbonyls may enhance its reactivity and biological efficacy.
Antimicrobial Activity
Research has indicated that compounds containing the 1,3,4-thiadiazole moiety exhibit significant antimicrobial properties. For instance:
- Antibacterial Activity : A study showed that derivatives of 1,3,4-thiadiazole demonstrated notable antibacterial effects against various Gram-positive and Gram-negative bacteria. The presence of halogen substituents on the phenyl ring increased the antibacterial potency against strains like Staphylococcus aureus and Escherichia coli .
- Antifungal Activity : Compounds similar to the target molecule have also shown antifungal activity against pathogens such as Candida albicans and Aspergillus niger, with minimum inhibitory concentrations (MIC) ranging from 32 to 42 μg/mL .
Anticancer Activity
The thiadiazole derivatives have been studied for their anticancer properties. Notably:
- Cell Line Studies : The compound demonstrated cytotoxic effects in various cancer cell lines. For example, certain analogs exhibited IC50 values lower than those of standard chemotherapeutics like doxorubicin .
- Mechanism of Action : The anticancer activity is often attributed to the ability of these compounds to induce apoptosis in cancer cells through various pathways, including the inhibition of Bcl-2 proteins .
Case Studies
- Case Study on Antimicrobial Efficacy : A series of 4-amino-2-{5-[(4-substituted phenyl) amino]-1,3,4-thiadiazol-2-yl}phenols were synthesized and evaluated for their antimicrobial activity. The study reported that some derivatives exhibited MIC values lower than standard drugs like itraconazole .
- Case Study on Anticancer Potential : In vitro studies conducted on human glioblastoma U251 cells revealed that certain thiadiazole derivatives had significant cytotoxic effects with IC50 values indicating higher potency compared to traditional treatments .
Table 1: Biological Activities of Related Thiadiazole Derivatives
Table 2: Structure-Activity Relationship (SAR) Insights
| Substituent Type | Effect on Activity |
|---|---|
| Halogen (F/Cl) | Increased antibacterial potency |
| Amino Group | Enhanced cytotoxicity |
| Carbonyl Group | Improved antifungal activity |
Q & A
Q. What are the common synthetic routes for preparing 2,4-dichloro-N-(5-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide?
The synthesis typically involves multi-step reactions:
- Step 1: Formation of the 1,3,4-thiadiazole core via cyclization of thiosemicarbazides with POCl₃ or other dehydrating agents .
- Step 2: Introduction of the thioether linkage by reacting a thiol-containing intermediate (e.g., 2-((4-fluorophenyl)amino)-2-oxoethyl thiol) with a halogenated thiadiazole derivative under basic conditions (e.g., K₂CO₃ in acetone) .
- Step 3: Amide bond formation between the thiadiazole intermediate and 2,4-dichlorobenzoyl chloride using coupling agents like DCC or HOBt .
Key considerations: Optimize reaction time (3–6 hours), solvent choice (DMF or dichloromethane), and temperature (reflux conditions) to maximize yield (typically 60–80%) and purity .
Q. Which characterization techniques are essential for confirming the structure and purity of this compound?
- Nuclear Magnetic Resonance (NMR):
- ¹H NMR identifies protons in the 4-fluorophenyl (δ 7.2–7.4 ppm) and benzamide (δ 8.0–8.2 ppm) moieties .
- ¹³C NMR confirms carbonyl groups (δ 165–170 ppm) and thiadiazole carbons (δ 155–160 ppm) .
- Mass Spectrometry (MS): High-resolution ESI-MS validates the molecular ion peak (e.g., [M+H]⁺ at m/z 495.98) .
- Infrared Spectroscopy (IR): Peaks at 1680–1700 cm⁻¹ (C=O stretch) and 1240–1260 cm⁻¹ (C-F stretch) confirm functional groups .
Advanced Research Questions
Q. How can researchers design experiments to investigate the compound’s mechanism of action in biological systems?
- Target Identification: Use molecular docking to predict interactions with enzymes (e.g., cyclooxygenase-2 or kinases) or receptors (e.g., G-protein-coupled receptors) .
- Biochemical Assays:
- Cellular Studies: Evaluate antiproliferative activity in cancer cell lines (e.g., MCF-7 or HeLa) using MTT assays, with dose ranges of 1–100 µM .
Q. What strategies resolve contradictions in reported biological activity data for thiadiazole derivatives?
- Structural Variability: Compare substituent effects (e.g., electron-withdrawing Cl vs. F groups) on bioactivity .
- Assay Standardization: Use identical cell lines (e.g., NIH/3T3 for cytotoxicity) and protocols (e.g., 48-hour incubation) to minimize variability .
- Meta-Analysis: Aggregate data from multiple studies (e.g., PubChem BioAssay) to identify trends in IC₅₀ values or selectivity ratios .
Q. How can structure-activity relationship (SAR) studies optimize this compound’s pharmacological profile?
- Modifications:
- Replace the 4-fluorophenyl group with 2,4-difluorophenyl to enhance metabolic stability .
- Substitute the thioether linkage with sulfone to improve solubility .
- Evaluation Metrics:
- Measure logP (HPLC) to assess lipophilicity.
- Test plasma stability (e.g., 90% remaining after 2 hours in human plasma) .
- Computational Tools: Use QSAR models to predict ADMET properties and prioritize analogs .
Methodological Challenges and Solutions
Q. What are common pitfalls in synthesizing thiadiazole-containing compounds, and how can they be mitigated?
- Low Yields in Cyclization Steps:
- Byproduct Formation:
- Hydrolysis Sensitivity: Store intermediates at –20°C under nitrogen to prevent degradation of labile groups (e.g., acetamide) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
